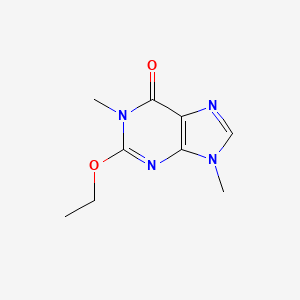![molecular formula C16H16N2O3 B5742080 N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)
N-[2-(acetylamino)phenyl]-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-3-methoxybenzamide, commonly known as NAMBA, is a chemical compound with potential applications in scientific research. It is a member of the benzamide class of compounds and has been studied for its mechanism of action and physiological effects.
科学的研究の応用
NAMBA has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the dopamine transporter, a protein that plays a key role in the regulation of dopamine levels in the brain. NAMBA has been shown to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic applications for conditions such as Parkinson's disease.
作用機序
The mechanism of action of NAMBA involves its interaction with the dopamine transporter. It binds to the transporter and inhibits its function, leading to increased dopamine levels in the brain. This could potentially have therapeutic applications for conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Biochemical and Physiological Effects:
NAMBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the dopamine transporter, leading to increased dopamine levels in the brain. This could potentially have therapeutic applications for conditions such as Parkinson's disease. NAMBA has also been shown to have analgesic effects in animal models, suggesting potential applications in pain management.
実験室実験の利点と制限
One advantage of NAMBA is its potential therapeutic applications for conditions such as Parkinson's disease. It has also been shown to have analgesic effects, suggesting potential applications in pain management. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
将来の方向性
There are several future directions for research on NAMBA. One area of interest is its potential therapeutic applications for conditions such as Parkinson's disease. Further research is needed to fully establish its safety and efficacy in humans. Another area of interest is its potential applications in pain management. Additional studies are needed to fully understand its analgesic effects and potential applications in this area. Finally, further research is needed to fully understand the mechanism of action of NAMBA and its potential applications in other areas of neuroscience research.
合成法
NAMBA can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminophenylacetamide to form NAMBA. Other methods include the use of acetic anhydride and acetyl chloride.
特性
IUPAC Name |
N-(2-acetamidophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-14-8-3-4-9-15(14)18-16(20)12-6-5-7-13(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPDNILWPDZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)


![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)



![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)


![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)

